REACTION_CXSMILES
|
COC1C=C(CC(=O)CC2C=CC=CC=2)C=CC=1.C(OCC)=O.Cl.CN.[CH3:27][O:28][C:29]1[CH:30]=[C:31]([C:35]2[C:40](=[O:41])[C:39]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)=[CH:38][N:37]([CH3:48])[CH:36]=2)[CH:32]=[CH:33][CH:34]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:27][O:28][C:29]1[CH:30]=[C:31]([CH:35]2[C:40](=[O:41])[CH:39]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:38][N:37]([CH3:48])[CH2:36]2)[CH:32]=[CH:33][CH:34]=1 |f:2.3,5.6.7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
3-(3-methoxyphenyl)-1-methyl-5-phenyl-4(1H)-pyridinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1=CN(C=C(C1=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare 10 g
|
Type
|
CUSTOM
|
Details
|
chromatographed over a silica gel column
|
Type
|
ADDITION
|
Details
|
of a mixture of the compounds of Examples 24
|
Type
|
CUSTOM
|
Details
|
25 was obtained
|
Type
|
CUSTOM
|
Details
|
of the piperidinone of Example 26 was recovered
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C1CN(CC(C1=O)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |